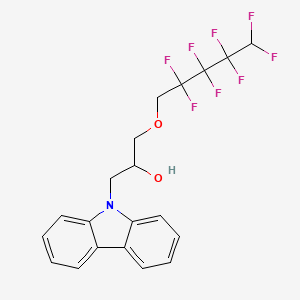
Sulfanylidenesilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidenesilicon, also known as silicon sulfide, is a chemical compound with the formula SiS. It is a silicon analog of carbon disulfide (CS2) and is known for its unique properties and potential applications in various fields. This compound is of interest due to its potential use in materials science, electronics, and as a precursor for other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride (SiCl4) with hydrogen sulfide (H2S) at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile products. The reaction can be represented as follows:
SiCl4+2H2S→SiS+4HCl
Another method involves the direct reaction of silicon with sulfur at elevated temperatures. This method requires careful control of the reaction conditions to ensure the formation of this compound rather than other silicon-sulfur compounds.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in materials science and chemical engineering may lead to more efficient and scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form silicon dioxide (SiO2) and sulfur dioxide (SO2) when exposed to oxygen or other oxidizing agents.
Reduction: Reduction of this compound can lead to the formation of silicon and hydrogen sulfide (H2S) under specific conditions.
Substitution: Substitution reactions involving this compound can result in the formation of various silicon-containing compounds, depending on the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include silicon dioxide, sulfur dioxide, silicon, and hydrogen sulfide. These products are of interest in various industrial and research applications.
Scientific Research Applications
Sulfanylidenesilicon has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties, such as high thermal stability and electrical conductivity.
Electronics: this compound is explored for its potential use in semiconductor devices and other electronic components.
Chemistry: It serves as a reagent in various chemical reactions, enabling the synthesis of complex silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound, although this area is still in its early stages.
Mechanism of Action
The mechanism of action of sulfanylidenesilicon involves its interaction with other molecules and compounds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, this compound interacts with oxygen molecules to form silicon dioxide and sulfur dioxide.
Comparison with Similar Compounds
Sulfanylidenesilicon can be compared with other silicon-containing compounds, such as silicon dioxide (SiO2), silicon carbide (SiC), and silicon nitride (Si3N4). Each of these compounds has unique properties and applications:
Silicon Dioxide (SiO2): Known for its use in glass and ceramics, silicon dioxide is a stable and abundant compound with excellent thermal and chemical stability.
Silicon Carbide (SiC): This compound is known for its hardness and high thermal conductivity, making it useful in abrasive materials and high-temperature applications.
Silicon Nitride (Si3N4): Silicon nitride is valued for its high strength and resistance to thermal shock, making it suitable for use in advanced ceramics and cutting tools.
Conclusion
This compound is a fascinating compound with a range of potential applications in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in materials science, chemistry, and electronics
Properties
CAS No. |
12504-41-5 |
|---|---|
Molecular Formula |
SSi |
Molecular Weight |
60.15 g/mol |
IUPAC Name |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI Key |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
Canonical SMILES |
[Si]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


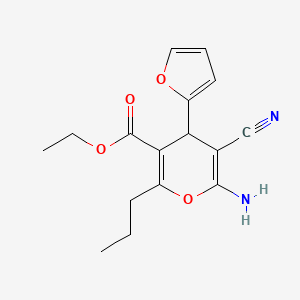
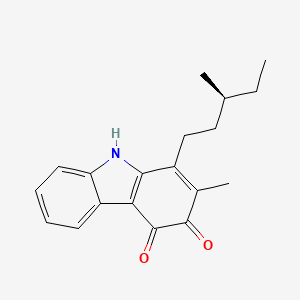
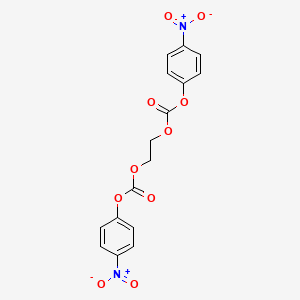
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

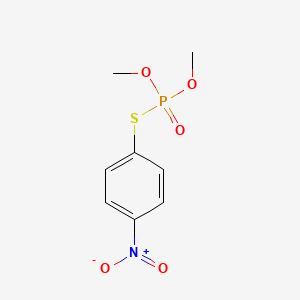
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)

